1-(5-Ethyl-2-mercaptophenyl)propan-2-one
Description
1-(5-Ethyl-2-mercaptophenyl)propan-2-one is a substituted arylpropanone characterized by an ethyl group at the 5-position and a mercapto (-SH) group at the 2-position of the phenyl ring. The mercapto group confers distinct chemical properties, such as increased nucleophilicity and susceptibility to oxidation, compared to methoxy- or chloro-substituted analogs.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(5-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-9-4-5-11(13)10(7-9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
WRPFOPSPRQLBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-ethyl-2-mercaptobenzaldehyde with acetone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-(5-Ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 1-(5-Ethyl-2-mercaptophenyl)propan-2-one with key analogs based on substituents, synthesis, and properties:
Reactivity and Functional Group Influence
- Mercapto (-SH) vs. Methoxy (-OCH₃): The mercapto group in the target compound enhances nucleophilicity and oxidative sensitivity compared to methoxy-substituted analogs. For instance, 1-(5-Ethyl-2-methoxyphenyl)propan-2-one lacks the thiol’s redox activity, making it more stable but less reactive in disulfide bond formation .
- Ethyl vs. Chloro Substituents: The 5-ethyl group in the target compound likely increases lipophilicity compared to 5-chloro analogs (e.g., 1-(5-Chloro-2-methoxyphenyl)propan-1-one), which may exhibit higher polarity and different toxicological profiles .
Spectroscopic and Analytical Data
While spectral data for the target compound are absent in the evidence, related propan-2-one derivatives (e.g., benzofuran precursors) are characterized via IR, $ ^1H $ NMR, and mass spectrometry, with phenolic OH groups detected via ferric chloride tests . The mercapto group in the target compound would likely exhibit distinct $ ^1H $ NMR shifts (~1–2 ppm for -SH) and IR stretches (~2550 cm$ ^{-1} $ for S-H).
Biological Activity
1-(5-Ethyl-2-mercaptophenyl)propan-2-one, a compound featuring a mercapto group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by diverse research findings and data.
- Molecular Formula : C12H16OS
- Molecular Weight : 208.32 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research indicates that compounds with mercapto groups often exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives similar to this compound show efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
These findings suggest that the compound may possess comparable activity to established antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of thiourea derivatives, which share structural similarities with this compound, has been explored extensively. Studies reveal that such compounds can target critical pathways in cancer cell proliferation:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Human leukemia cells | 1.50 |
| Breast cancer cells (MCF-7) | 225 |
| Pancreatic cancer cells | 3 - 14 |
These results indicate that the compound may inhibit cancer cell growth and induce apoptosis, showcasing its therapeutic potential against various malignancies .
Anti-inflammatory Activity
The anti-inflammatory properties of mercapto-containing compounds have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be crucial in managing conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of several mercapto derivatives against multi-drug resistant strains. The results highlighted that the compound exhibited significant inhibition zones, suggesting its potential as a lead compound for antibiotic development. -
Case Study on Anticancer Mechanisms :
In vitro studies on breast cancer cell lines treated with thiourea derivatives revealed a marked reduction in cell viability and alterations in cell cycle progression, indicating that these compounds could effectively halt tumor growth .
The biological activity of this compound can be attributed to its ability to form disulfide bonds and interact with thiol groups in proteins, potentially altering their function. This interaction may lead to the modulation of various signaling pathways involved in inflammation and cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
